[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride
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Description
“[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride” is a complex organic compound. It is based on the 10,11-dihydro-5H-dibenzo[b,f]azepine motif . This compound is also known as Iminodibenzyl . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed. The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a tricyclic structure with a seven-membered ring . The molecular formula is C14H13N . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. It can be used as a chromogenic probe for the quantification of hydrogen peroxide and glucose . It is also used as an intermediate in the synthesis of many anticonvulsant drugs .Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.2597 . Its melting point is between 105-108 °C (lit.) . It has a SMILES string representation of C1Cc2ccccc2Nc3ccccc13 .Safety and Hazards
The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H317, indicating that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The compound has potential applications in the development of novel host materials . The donor groups, triphenylamine (TPA) and carbazole (CZ), can be attached at different positions of the central core to study the effect of the variation of substructure . This opens up new possibilities for the design and synthesis of materials with tailored properties for specific applications.
Properties
IUPAC Name |
4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-diethylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-3-23(4-2)17-9-10-18-24-21-13-7-5-11-19(21)15-16-20-12-6-8-14-22(20)24;/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYWPGISVCHOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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